molecular formula C13H13N3O B6357563 2-Methyl-6-phenylpyridine-3-carbohydrazide CAS No. 52090-57-0

2-Methyl-6-phenylpyridine-3-carbohydrazide

Cat. No. B6357563
CAS RN: 52090-57-0
M. Wt: 227.26 g/mol
InChI Key: ZVJCPUDNVIFAPQ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylpyridine-3-carbohydrazide (MPC) is an organic compound with a wide range of applications in the fields of science, technology, and medicine. It has been used as a building block in the synthesis of other compounds, as a reagent for various biochemical and physiological processes, and as a therapeutic agent for various diseases. MPC has a wide variety of advantages and limitations for lab experiments, and its future directions are still being explored.

Scientific Research Applications

Synthesis of Novel Compounds

2-Methyl-6-phenylpyridine-3-carbohydrazide, through various chemical reactions, serves as a precursor in the synthesis of novel compounds. For instance, its condensation with different aromatic aldehydes leads to the formation of hydrazones and thiazolidine-4-ones, with structures confirmed by analytical and spectral data (Solankee et al., 2008). Similarly, the synthesis of Schiff bases and their reduction has led to the creation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones, which exhibit significant antiradical activity (Kulakov et al., 2018).

Application in Light Emitting Diodes

In the field of electronics, this compound derivatives have been used in the development of polymer light-emitting diodes (LEDs). A study demonstrated the tunable emission of these LEDs by using specific ligands attached to the pyridine, resulting in devices with significant quantum efficiency and luminous intensity (Cho et al., 2010).

Antimicrobial and Antioxidant Properties

Several studies have explored the antimicrobial and antioxidant properties of compounds derived from this compound. Compounds such as thieno[2,3-c]pyridazines and benzofuran derivatives synthesized from this chemical have shown significant antimicrobial activities against various bacterial and fungal species (Al-Kamali et al., 2014; Abdel‐Aziz et al., 2009) (Abdel‐Aziz et al., 2009). Additionally, some derivatives have exhibited antioxidant activities, contributing to their potential as therapeutic agents (Saundane et al., 2016).

Neurotropic and Anticancer Applications

Research has also been conducted on the neurotropic activity of compounds derived from this compound, showing potential in tranquilizing and antidepressant applications (Palamarchuk et al., 2021). Moreover, derivatives of this compound have been synthesized and evaluated for anticancer properties, revealing promising results against specific cancer cell lines (Gomha et al., 2014).

properties

IUPAC Name

2-methyl-6-phenylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-11(13(17)16-14)7-8-12(15-9)10-5-3-2-4-6-10/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJCPUDNVIFAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391076
Record name 2-methyl-6-phenylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52090-57-0
Record name 2-methyl-6-phenylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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